(2,3-Difluorophenyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

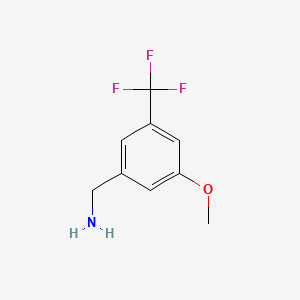

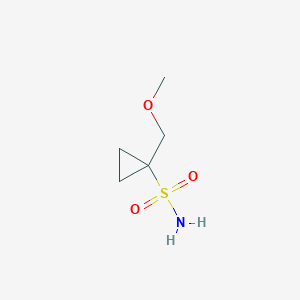

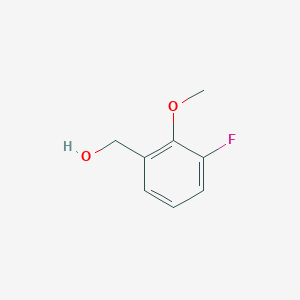

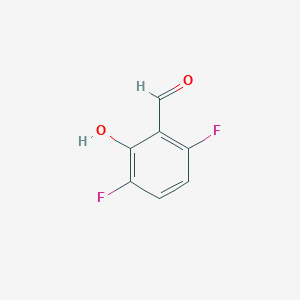

“(2,3-Difluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 60481-38-1 . It has a molecular weight of 180.58 and is typically stored at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,3-difluorophenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H .Physical And Chemical Properties Analysis

“(2,3-Difluorophenyl)hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 180.58 .Scientific Research Applications

Chemical Reactivity and Biological Activities : A study by Mary et al. (2021) explored the structural and reactivity properties of hydrazine derivatives, including (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH). They found that these compounds exhibit increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predicted antitumor activity higher than standard drugs, and molecular dynamics simulations confirmed stable interactions with proteins, suggesting potential applications in cancer research (Mary et al., 2021).

Environmental Detection : The detection of hydrazine, a major water pollutant, has been studied using a novel sensor based on hydrazine derivatives. Tahernejad-Javazmi et al. (2018) developed a sensor that increased the electrochemical signal of hydrazine, showing potential for environmental monitoring (Tahernejad-Javazmi et al., 2018).

Photosynthesis Research : Heath (1971) discovered that hydrazine can act as an electron donor in photosynthesis, specifically on the oxidizing side of Photosystem II. This finding is important for understanding electron flow in chloroplasts inhibited at the water-oxidation site (Heath, 1971).

Tumor Induction Studies : Research has been conducted on the tumorigenicity of hydrazine derivatives. For instance, Nagel et al. (1975) demonstrated the tumorigenicity of n-butyl- and n-propylhydrazine hydrochlorides in mice, contributing to the understanding of the potential carcinogenic effects of these chemicals (Nagel et al., 1975).

Metabonomic Analysis of Toxicity : Bollard et al. (2005) studied hydrazine toxicity in rats and mice using metabonomics. They discovered interspecies variations and identified specific metabolites of hydrazine, providing insights into the differential metabolic effects of hydrazine toxicity (Bollard et al., 2005).

Safety And Hazards

properties

IUPAC Name |

(2,3-difluorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFAWGYUVRQFQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluorophenyl)hydrazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)